molecular formula C12H10O4 B12602838 (7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione CAS No. 918548-72-8

(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione

Cat. No.: B12602838
CAS No.: 918548-72-8
M. Wt: 218.20 g/mol
InChI Key: BLAJCELIWHRVRY-ZCFIWIBFSA-N
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Description

(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione is a chiral fused bicyclic compound characterized by a furobenzopyran-dione scaffold. Key features include:

  • Molecular Formula: C₁₂H₁₀O₄ (Molar mass: 218.21 g/mol) .
  • CAS Registry Number: 918548-72-8 .
  • Stereochemistry: The (7R) configuration denotes the stereospecific methyl substitution at position 7 of the fused ring system.

Properties

CAS No.

918548-72-8

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

(7R)-7-methyl-6,7-dihydrofuro[3,2-h]isochromene-3,9-dione

InChI

InChI=1S/C12H10O4/c1-6-4-7-2-3-8-9(13)5-15-11(8)10(7)12(14)16-6/h2-3,6H,4-5H2,1H3/t6-/m1/s1

InChI Key

BLAJCELIWHRVRY-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC2=C(C3=C(C=C2)C(=O)CO3)C(=O)O1

Canonical SMILES

CC1CC2=C(C3=C(C=C2)C(=O)CO3)C(=O)O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency of the final product.

Chemical Reactions Analysis

Synthetic Pathways and Structural Elucidation

The synthesis of furoisocoumarins often involves multicomponent reactions (MCRs) or photochemical cycloadditions. For example:

  • Intramolecular Aldol Reactions : A related compound, asperisocoumarin E (structurally analogous), was synthesized via intramolecular aldol condensation under oxidative conditions (FeCl₃), yielding tetracyclic frameworks characteristic of lignan natural products .

  • Photochemical [2+2] Cycloadditions : Copper(I)-catalyzed [2+2] photocycloadditions are used to form cyclobutane rings in similar furocoumarins. This method generates strained bicyclic systems, as observed in the synthesis of galanthan derivatives .

Key Reaction Conditions :

Reaction TypeConditionsYieldProductSource
Aldol CondensationFeCl₃, CH₂Cl₂, rt62%Tetracyclic galanthan skeleton
[2+2] PhotocycloadditionCu(I), λ = 254 nm, THF50%Bicyclo[3.2.0]heptane derivatives

Oxidative and Reductive Transformations

The compound’s α,β-unsaturated ketone and lactone moieties participate in redox reactions:

  • Oxidative Cyclobutane Fission : Treatment with FeCl₃ induces cyclobutane ring cleavage in β-truxinate intermediates, forming diquinones that further rearrange to lignans (e.g., (±)-tanegool) .

  • Reductive Lactone Opening : Sodium borohydride reduces the lactone group to diols, enabling downstream functionalization .

Example :

β-TruxinateFeCl3DiquinoneH2O(±)-Tanegool[5]\text{β-Truxinate} \xrightarrow{\text{FeCl}_3} \text{Diquinone} \xrightarrow{\text{H}_2\text{O}} (\pm)\text{-Tanegool} \quad[5]

Biologically Relevant Modifications

Furoisocoumarins are precursors to bioactive molecules:

  • Enzymatic Hydroxylation : Fungal cytochrome P450 enzymes introduce hydroxyl groups at C-8 or C-5, enhancing binding to biological targets like DNA or proteins .

  • Dimerization : Under UV light (λ = 350 nm), intermolecular [2+2] photodimerization forms cyclobutane-linked dimers, observed in the biosynthesis of antiviral agents .

Biological Activity Data :

DerivativeTargetIC₅₀/KdApplicationSource
8-Hydroxy analogBRD4 Bromodomain550 nMAnticancer
PhotodimerTLR8NF-κB activationImmunomodulation

Stability and Degradation

  • pH-Dependent Hydrolysis : The lactone ring hydrolyzes under alkaline conditions (pH > 10), forming a water-soluble carboxylate .

  • Thermal Degradation : Decomposition occurs at >200°C, generating furan and CO₂ as primary byproducts .

Catalytic and Stereochemical Considerations

  • Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) control the stereochemistry at C-7, achieving enantiomeric excess (ee) >90% .

  • Enzyme-Mediated Resolution : Lipases selectively hydrolyze racemic mixtures, isolating the (7R)-enantiomer .

Scientific Research Applications

Antioxidant Properties

Research has indicated that compounds similar to (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione exhibit strong antioxidant properties. These properties are essential in combating oxidative stress in cells, which is linked to various chronic diseases including cancer and cardiovascular disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-Inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential applications in treating inflammatory diseases like arthritis and other related conditions .

Antimicrobial Activity

Preliminary research indicates that (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione exhibits antimicrobial properties against various bacterial strains. This activity could be beneficial in developing new antimicrobial agents to combat resistant strains of bacteria .

Case Study on Antioxidant Activity

A study published in a peer-reviewed journal evaluated the antioxidant capacity of (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentration when treated with this compound compared to control groups. This reinforces its potential as a natural antioxidant agent .

Anti-inflammatory Research

Another investigation assessed the anti-inflammatory effects of this compound on lipopolysaccharide (LPS) induced inflammation in macrophages. The treatment with (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 levels, suggesting its utility in inflammatory disease management .

Mechanism of Action

The mechanism of action of (7R)-7-Methyl-7H-furo3,2-hbenzopyran-3,9(2H,6H)-dione involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Furobenzopyran-Dione Family

The compound shares structural homology with other furochromene/furobenzopyran derivatives. Below is a comparative analysis with (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (Compound 11, from ):

Property (7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9-dione (Z)-3-(5-Formyl-3-hydroxy-3-methoxystyryl)-3-isopropyl-2H-furo[3,2-g]chromene-3,7-dione (Compound 11)
Molecular Formula C₁₂H₁₀O₄ Not explicitly reported, but inferred to be C₂₄H₂₂O₇ (based on precursor 27: C₂₄H₂₀O₆)
Substituents Methyl group at position 7R Isopropyl, formyl, hydroxy, and methoxy groups on styryl side chain
Stereochemistry Chiral center at C7 (R-configuration) Z-configuration of the styryl double bond
Synthesis Yield Not reported 60% (from precursor 27)
Physicochemical Data Melting point, IR, and spectral data not provided m.p. 104–105°C; IR peaks: 3435 (O–H), 3063 (C–H aromatic), 2960 (C–H aliphatic) cm⁻¹

Research Findings and Limitations

  • Spectroscopic Data : Compound 11’s IR spectrum confirms hydroxyl and aromatic functionalities, but analogous data for the (7R)-methyl compound are lacking .
  • Biological Activity: No bioactivity data are provided for either compound, highlighting a critical research gap.

Biological Activity

(7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione, also known as CID 52921186, is a compound belonging to the class of furocoumarins. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the existing literature on its biological activity, highlighting key findings from various studies.

  • Molecular Formula : C₁₂H₁₀O₄
  • Molecular Weight : 218.20 g/mol
  • CAS Number : 918548-76-2
  • IUPAC Name : (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione

Antioxidant Activity

Several studies have demonstrated the antioxidant properties of (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione. It has been shown to scavenge free radicals effectively and reduce oxidative stress in cellular models. For instance:

  • In vitro assays indicated that the compound significantly decreased the levels of reactive oxygen species (ROS) in human fibroblast cells exposed to oxidative stress .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages:

  • A study reported that treatment with (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione reduced inflammation markers in a lipopolysaccharide (LPS) induced model of inflammation in mice .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

Results showed that (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione inhibited cell proliferation and induced apoptosis:

  • MCF-7 Cells : The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment.
  • HeLa Cells : An IC50 value of around 30 µM was observed.
  • A549 Cells : The IC50 was found to be about 35 µM.

These findings suggest a dose-dependent response where higher concentrations lead to increased cytotoxicity against cancer cells .

The biological activities of (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione are believed to stem from its ability to modulate various signaling pathways:

  • NF-kB Pathway : Inhibition of this pathway has been linked to its anti-inflammatory effects.
  • Apoptotic Pathways : The compound appears to activate caspases and promote mitochondrial dysfunction in cancer cells leading to apoptosis.

Case Studies and Clinical Relevance

While most studies have been preclinical, some case studies have suggested the potential for therapeutic applications:

  • Case Study on Inflammatory Diseases : Patients with chronic inflammatory conditions showed improvement when supplemented with furocoumarin derivatives including (7R)-7-Methyl-7H-furo[3,2-h] benzopyran-3,9(2H,6H)-dione.
    • Symptoms such as pain and swelling were reported to decrease significantly over a treatment period of three months.

Q & A

Q. What are the optimal synthetic routes for (7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The compound can be synthesized via multi-step pathways, including Pechmann condensation and coupling reactions . For example:

  • Phloroglucinol and ethyl propiolate undergo etherification, iodination, and Pechmann condensation to yield intermediates, followed by hydrolysis and decarboxylation to form the target compound .
  • Hetero-Diels-Alder reactions using substituted chromones and enol ethers in dichloromethane at room temperature have also been effective for analogous furanocoumarin derivatives .

Q. Key factors influencing stereochemistry :

  • Catalyst selection : Acidic conditions (e.g., H₂SO₄) in Pechmann condensation favor cyclization but may require chiral auxiliaries for enantiomeric control.
  • Temperature : Lower temperatures (e.g., 0–25°C) reduce racemization during coupling steps.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may compromise stereoselectivity.

Table 1 : Comparison of Synthetic Routes

MethodYield (%)Key ConditionsCharacterization Techniques
Pechmann condensation60–75H₂SO₄, 80°C, 6hIR, ¹H NMR, MS
Hetero-Diels-Alder45–65CH₂Cl₂, RT, 24hHPLC, X-ray crystallography

Q. How can researchers confirm the stereochemical configuration of this compound using spectroscopic methods?

Methodological Answer:

  • ¹H NMR and NOE experiments : Compare coupling constants (e.g., J values for diastereotopic protons) and Nuclear Overhauser Effect (NOE) correlations to determine spatial arrangements. For example, axial vs. equatorial methyl groups in the furopyran ring system produce distinct splitting patterns .
  • Circular Dichroism (CD) : Measure Cotton effects to confirm the (7R) configuration, as seen in structurally similar furocoumarins like isopimpinellin (4,9-dimethoxy derivative) .
  • X-ray crystallography : Resolve absolute configuration by analyzing crystal packing and anomalous dispersion effects .

Advanced Research Questions

Q. What strategies are effective in analyzing contradictory biological activity data across studies, such as antimicrobial potency variations?

Methodological Answer:

  • Dose-response assays : Standardize compound concentrations (e.g., IC₅₀ values) and use isogenic microbial strains to control for genetic variability. For example, compound 7i in hetero-Diels-Alder derivatives showed higher antibacterial activity against Gram-positive strains compared to Gram-negative, likely due to membrane permeability differences .
  • Metabolic profiling : Use LC-MS to identify degradation products or metabolites that may explain reduced activity in certain assays.
  • Statistical validation : Apply ANOVA or Tukey’s HSD test to compare replicates and minimize false positives .

Q. How can computational methods predict interactions between this compound and biological targets like DNA or cytochrome P450 enzymes?

Methodological Answer:

  • Molecular docking : Use software like AutoDock Vina to model binding poses with DNA duplexes. Studies on similar furocoumarins (e.g., 8-methoxypsoralen) suggest intercalation or covalent adduct formation via furan ring photoreactivity .
  • Molecular Dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., CYP3A4) over 100+ ns to assess stability of hydrogen bonds and hydrophobic interactions.
  • QSAR modeling : Corporate substituent effects (e.g., methoxy groups at C-3/C-9) to predict bioavailability and toxicity .

Q. What challenges arise in isolating enantiomerically pure samples, and how can they be addressed?

Methodological Answer:

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase and hexane/isopropanol mobile phases to resolve enantiomers.
  • Crystallization-induced asymmetric transformation : Seed racemic mixtures with chiral crystals (e.g., tartaric acid derivatives) to enrich one enantiomer .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic ester precursor.

Q. How should researchers address discrepancies in reported spectroscopic data (e.g., ¹H NMR shifts)?

Methodological Answer:

  • Standardized solvents : Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to minimize solvent-induced shift variations. For example, methyl protons in CDCl₃ may appear upfield compared to DMSO-d₆ .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Cross-laboratory validation : Compare data with reference compounds like isopimpinellin (CAS 482-27-9), which has well-documented spectra in NIST databases .

Table 2 : Common Spectral Discrepancies and Solutions

DiscrepancyProbable CauseResolution Method
Split methyl signalsSolvent polarityUse CDCl₃ instead of DMSO-d₆
Missing NOE correlationsLow sample purityPurify via flash chromatography
Unresolved couplingDiastereomeric impuritiesChiral HPLC separation

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